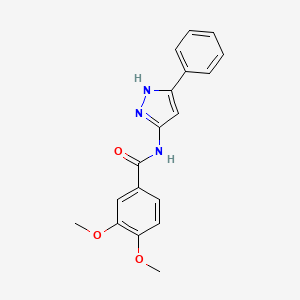

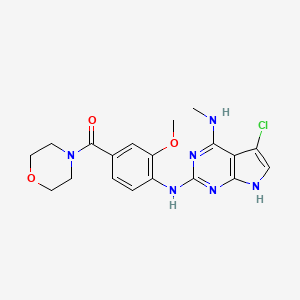

![molecular formula C24H29F3N6O B608259 7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)

7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Descripción general

Descripción

JTP 103237 es un compuesto novedoso conocido por su potente inhibición de la monoacilglicerol aciltransferasa 2 (MGAT2). Esta enzima juega un papel crucial en la absorción de grasas dietéticas en los intestinos. Al inhibir MGAT2, JTP 103237 ha mostrado promesa en la modulación de la absorción de grasa y la prevención de la obesidad inducida por la dieta .

Métodos De Preparación

La síntesis de JTP 103237 involucra varios pasos, incluyendo la formación de su estructura central y la introducción de grupos funcionales. El compuesto se sintetiza a través de una serie de reacciones que incluyen ciclización, alquilación y modificaciones de grupos funcionales. Los métodos de producción industrial para JTP 103237 están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando condiciones de reacción optimizadas y técnicas de purificación .

Análisis De Reacciones Químicas

JTP 103237 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional con otro. .

Aplicaciones Científicas De Investigación

JTP 103237 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de MGAT2 y sus efectos sobre el metabolismo lipídico.

Biología: JTP 103237 se utiliza para investigar el papel de MGAT2 en varios procesos biológicos, incluyendo la absorción de grasa y el equilibrio energético.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de la obesidad, la enfermedad del hígado graso no alcohólico (NAFLD) y otros trastornos metabólicos.

Industria: JTP 103237 se utiliza en el desarrollo de nuevos medicamentos dirigidos a enfermedades metabólicas .

Mecanismo De Acción

JTP 103237 ejerce sus efectos inhibiendo selectivamente MGAT2. Esta inhibición reduce la absorción de grasas dietéticas en los intestinos, lo que lleva a niveles disminuidos de triglicéridos y otros lípidos en el torrente sanguíneo. El compuesto también aumenta los niveles de monoacilglicerol y ácidos grasos en los intestinos, lo que puede modular el apetito y el equilibrio energético. Los objetivos moleculares y las vías involucradas incluyen la enzima MGAT2 y las vías relacionadas del metabolismo lipídico .

Comparación Con Compuestos Similares

JTP 103237 es único en su alta selectividad y potencia como inhibidor de MGAT2. Los compuestos similares incluyen:

Inhibidores de MGAT1: Estos compuestos inhiben una isoforma diferente de la enzima y tienen efectos distintos sobre el metabolismo lipídico.

Inhibidores de DGAT: Estos compuestos inhiben la diacilglicerol aciltransferasa, otra enzima involucrada en la síntesis de triglicéridos.

Inhibidores de ACAT: Estos compuestos inhiben la acil-CoA:colesterol aciltransferasa, que está involucrada en el metabolismo del colesterol. JTP 103237 se destaca por su inhibición específica de MGAT2 y sus posibles aplicaciones terapéuticas en enfermedades metabólicas .

Propiedades

IUPAC Name |

7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNXHBJTXCXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

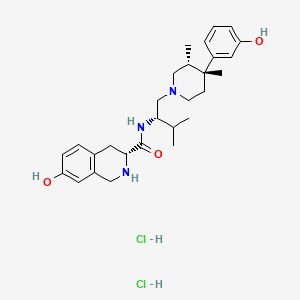

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

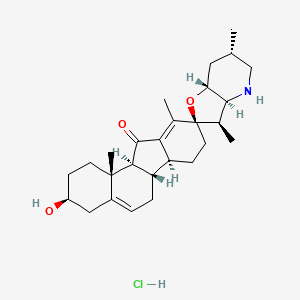

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

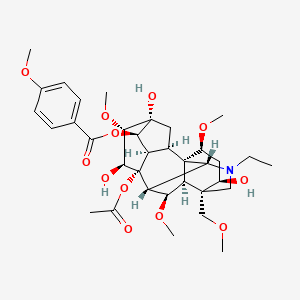

![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)